Sonepiprazole

Catalog No.
S543574
CAS No.
170858-33-0
M.F
C21H27N3O3S
M. Wt
401.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sonepiprazole

CAS Number

170858-33-0

Product Name

Sonepiprazole

IUPAC Name

4-[4-[2-[(1S)-3,4-dihydro-1H-isochromen-1-yl]ethyl]piperazin-1-yl]benzenesulfonamide

Molecular Formula

C21H27N3O3S

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C21H27N3O3S/c22-28(25,26)19-7-5-18(6-8-19)24-14-12-23(13-15-24)11-9-21-20-4-2-1-3-17(20)10-16-27-21/h1-8,21H,9-16H2,(H2,22,25,26)/t21-/m0/s1

InChI Key

WNUQCGWXPNGORO-NRFANRHFSA-N

SMILES

C1COC(C2=CC=CC=C21)CCN3CCN(CC3)C4=CC=C(C=C4)S(=O)(=O)N

Solubility

Soluble in DMSO

Synonyms

4-(4-(2-(3,4-dihydro-1H-2-benzopyran-1-yl)ethyl)-1-piperazinyl)benzenesulfonamide monomethanesulfonate, 4-(4-(2-(isochroman-1-yl)ethyl)piperazin-1-yl)benzenesulfonamide, isoChr-EtPip-PhSO2NH2, PNU-101387G, sonepiprazole, U 101387, U-101387

Canonical SMILES

C1COC(C2=CC=CC=C21)CCN3CCN(CC3)C4=CC=C(C=C4)S(=O)(=O)N

Isomeric SMILES

C1CO[C@H](C2=CC=CC=C21)CCN3CCN(CC3)C4=CC=C(C=C4)S(=O)(=O)N

Description

The exact mass of the compound Sonepiprazole is 401.1773 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Sonepiprazole in Schizophrenia Research

Sonepiprazole, also known as U-101,387 or PNU-101,387-G, is a medication belonging to the phenylpiperazine class. It acts by selectively blocking dopamine D4 receptors []. Due to this mechanism of action, researchers investigated its potential for treating schizophrenia, a mental disorder characterized by hallucinations, delusions, and disorganized thinking.

One key study exploring sonepiprazole's efficacy in schizophrenia was conducted by Corrigan et al. in 2004 []. This clinical trial involved 467 hospitalized patients who were administered either sonepiprazole, olanzapine (another antipsychotic medication), or a placebo over six weeks. The primary outcome measure was the change in patients' Positive and Negative Syndrome Scale (PANSS) total score, a widely used tool for assessing schizophrenia symptoms.

The findings of the Corrigan et al. study revealed no significant difference between the placebo group and any of the sonepiprazole doses in terms of symptom improvement []. In contrast, the olanzapine group showed statistically significant reductions in PANSS scores compared to the placebo group. This suggests that sonepiprazole was not effective in treating schizophrenia in this specific research setting.

Sonepiprazole is a compound belonging to the phenylpiperazine class and serves as a highly selective antagonist of the dopamine D4 receptor. Its chemical structure features a piperazine ring, which is integral to its pharmacological activity. The compound is known for its high selectivity, with an inhibition constant (K_i) of approximately 10 nM for the D4 receptor, while exhibiting minimal activity against other dopamine receptors such as D1, D2, and D3, as well as serotonin receptor subtypes .

Sonepiprazole acts by competitively binding to the dopamine D4 receptor, preventing the natural neurotransmitter dopamine from activating the receptor []. This mechanism differs from typical antipsychotic medications, which often target the D2 receptor.

The D4 receptor is mainly localized in the prefrontal cortex, a brain region involved in cognitive function, working memory, and emotional regulation []. By selectively blocking D4 receptors, sonepiprazole was hypothesized to improve these functions in schizophrenia patients. However, clinical trials did not support this hypothesis [].

  • Central Nervous System (CNS) Effects: Sonepiprazole's interaction with dopamine receptors could theoretically lead to side effects like sedation, dizziness, and movement disorders at high doses.
  • Drug Interactions: It may interact with other medications that affect dopamine signaling, potentially leading to unpredictable effects.
Typical of phenylpiperazine derivatives. The synthesis of Sonepiprazole has been notably achieved through an enantioselective oxa-Michael reaction involving alkoxyboronates. This method allows for the formation of the compound with high enantiomeric purity, which is crucial for its biological activity . The reaction mechanism typically involves nucleophilic attack on an α,β-unsaturated carbonyl compound, leading to the formation of a chiral center.

The primary biological activity of Sonepiprazole is its role as a selective antagonist at the dopamine D4 receptor. This selectivity suggests potential therapeutic applications in conditions associated with dopaminergic dysregulation, such as schizophrenia and other psychiatric disorders. The compound's ability to selectively block D4 receptors while sparing other dopamine receptor subtypes may minimize side effects commonly associated with less selective antipsychotic medications .

The synthesis of Sonepiprazole has been explored through various methods:

  • Enantioselective Oxa-Michael Reaction: This method utilizes organocatalysis to achieve high enantiomeric purity. It involves the reaction of alkoxyboronates with α,β-unsaturated carbonyl compounds .
  • Conventional Synthetic Routes: Other synthetic approaches may involve multi-step processes that include functional group transformations and coupling reactions typical in organic synthesis.

These methods highlight the versatility in synthesizing Sonepiprazole while maintaining its desired pharmacological properties.

Sonepiprazole's primary application lies in its potential use as an antipsychotic agent due to its selective antagonism at the dopamine D4 receptor. Research indicates that targeting this receptor could lead to new treatments for schizophrenia and related disorders, potentially offering a therapeutic advantage over existing medications that affect multiple receptor types .

Interaction studies involving Sonepiprazole have focused on its selectivity for the D4 receptor compared to other neurotransmitter systems. The compound exhibits minimal interaction with serotonin receptors and other dopamine receptors, which is significant for reducing adverse effects typically seen with broader-spectrum antipsychotics. Further studies are needed to explore its interactions within complex biological systems and its potential pharmacokinetic properties .

Sonepiprazole can be compared with several similar compounds within the phenylpiperazine class and other dopamine receptor antagonists:

Compound NameReceptor SelectivityNotable Features
SulpirideD2 > D3Used primarily for depression and schizophrenia
RisperidoneD2 = 5-HT2AAtypical antipsychotic with broader receptor activity
ZiprasidoneD2 = 5-HT2AEffective in treating schizophrenia with mood stabilizing properties
AripiprazoleD2 = 5-HT1AUnique partial agonist activity at dopamine receptors

Sonepiprazole stands out due to its high selectivity for the D4 receptor, which may provide specific therapeutic benefits without the side effects associated with broader-spectrum drugs.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

401.17731291 g/mol

Monoisotopic Mass

401.17731291 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

O609V24217

Wikipedia

Sonepiprazole

Dates

Modify: 2023-08-15
1: Merchant KM, Gill GS, Harris DW, Huff RM, Eaton MJ, Lookingland K, Lutzke BS, Mccall RB, Piercey MF, Schreur PJ, Sethy VH, Smith MW, Svensson KA, Tang AH, Vonvoigtlander PF, Tenbrink RE. Pharmacological characterization of U-101387, a dopamine D4 receptor selective antagonist. J Pharmacol Exp Ther. 1996 Dec;279(3):1392-403. PubMed PMID: 8968364.
2: Corrigan MH, Gallen CC, Bonura ML, Merchant KM; Sonepiprazole Study Group. Effectiveness of the selective D4 antagonist sonepiprazole in schizophrenia: a placebo-controlled trial. Biol Psychiatry. 2004 Mar 1;55(5):445-51. PubMed PMID: 15023570.
3: Marona-Lewicka D, Nichols DE. WAY 100635 produces discriminative stimulus effects in rats mediated by dopamine D(4) receptor activation. Behav Pharmacol. 2009 Feb;20(1):114-8. doi: 10.1097/FBP.0b013e3283242f1a. PubMed PMID: 19179855.
4: Ravindra B, Maity S, Das BG, Ghorai P. Organocatalytic, Enantioselective Synthesis of 1- and 3-Substituted Isochromans via Intramolecular Oxa-Michael Reaction of Alkoxyboronate: Synthesis of (+)-Sonepiprazole. J Org Chem. 2015 Jul 17;80(14):7008-18. doi: 10.1021/acs.joc.5b00719. Epub 2015 Jul 7. PubMed PMID: 26102523.
5: Richter H, Rohlmann R, García Mancheño O. Catalyzed selective direct α- and γ-alkylation of aldehydes with cyclic benzyl ethers by using T(+)BF4- in the presence of an inexpensive organic acid or anhydride. Chemistry. 2011 Oct 4;17(41):11622-7. doi: 10.1002/chem.201101786. Epub 2011 Aug 31. PubMed PMID: 21953932.
6: Arnsten AF, Murphy B, Merchant K. The selective dopamine D4 receptor antagonist, PNU-101387G, prevents stress-induced cognitive deficits in monkeys. Neuropsychopharmacology. 2000 Oct;23(4):405-10. PubMed PMID: 10989267.
7: Hertel P, Didriksen M, Pouzet B, Brennum LT, Søby KK, Larsen AK, Christoffersen CT, Ramirez T, Marcus MM, Svensson TH, Di Matteo V, Esposito E, Bang-Andersen B, Arnt J. Lu 35-138 ((+)-(S)-3-{1-[2-(1-acetyl-2,3-dihydro-1H-indol-3-yl)ethyl]-3,6-dihydro-2H-pyridi n-4-yl}-6-chloro-1H-indole), a dopamine D4 receptor antagonist and serotonin reuptake inhibitor: characterisation of its in vitro profile and pre-clinical antipsychotic potential. Eur J Pharmacol. 2007 Nov 14;573(1-3):148-60. Epub 2007 Jul 4. PubMed PMID: 17689529.
8: Rubinstein M, Cepeda C, Hurst RS, Flores-Hernandez J, Ariano MA, Falzone TL, Kozell LB, Meshul CK, Bunzow JR, Low MJ, Levine MS, Grandy DK. Dopamine D4 receptor-deficient mice display cortical hyperexcitability. J Neurosci. 2001 Jun 1;21(11):3756-63. PubMed PMID: 11356863; PubMed Central PMCID: PMC6762699.
9: Noda-Saita K, Matsumoto M, Hidaka K, Hatanaka K, Ohmori J, Okada M, Yamaguchi T. Dopamine D4-like binding sites labeled by [3H]nemonapride include substantial serotonin 5-HT2A receptors in primate cerebral cortex. Biochem Biophys Res Commun. 1999 Feb 16;255(2):367-70. PubMed PMID: 10049714.
10: Mansbach RS, Brooks EW, Sanner MA, Zorn SH. Selective dopamine D4 receptor antagonists reverse apomorphine-induced blockade of prepulse inhibition. Psychopharmacology (Berl). 1998 Jan;135(2):194-200. PubMed PMID: 9497025.
11: TenBrink RE, Bergh CL, Duncan JN, Harris DW, Huff RM, Lahti RA, Lawson CF, Lutzke BS, Martin IJ, Rees SA, Schlachter SK, Sih JC, Smith MW. (S)-(-)-4-[4-[2-(isochroman-1-yl)ethyl]-piperazin-1-yl] benzenesulfonamide, a selective dopamine D4 antagonist. J Med Chem. 1996 Jun 21;39(13):2435-7. PubMed PMID: 8691438.
12: Hawley M, Morozowich W. Modifying the diffusion layer of soluble salts of poorly soluble basic drugs to improve dissolution performance. Mol Pharm. 2010 Oct 4;7(5):1441-9. doi: 10.1021/mp100117k. Epub 2010 Jul 27. PubMed PMID: 20731341.
13: Unangst PC, Capiris T, Connor DT, Heffner TG, MacKenzie RG, Miller SR, Pugsley TA, Wise LD. Chromeno[3,4-c]pyridin-5-ones: selective human dopamine D4 receptor antagonists as potential antipsychotic agents. J Med Chem. 1997 Aug 15;40(17):2688-93. PubMed PMID: 9276014.

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